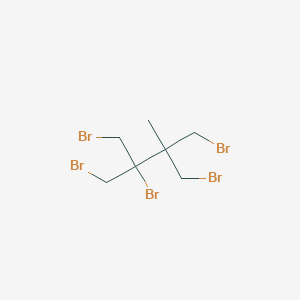
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is an organobromine compound with a complex structure It is characterized by the presence of multiple bromine atoms and methyl groups, making it a highly brominated organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of 2,3-dimethylbutane, followed by further bromination steps to introduce the additional bromine atoms. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective methods to achieve high yields. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while reduction and oxidation reactions produce less or more brominated compounds, respectively.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
Wirkmechanismus
The mechanism of action of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include nucleophilic substitution, addition, or elimination reactions, depending on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Tribromo-2,3-dimethylbutane: Similar structure but with different bromination pattern.
1,2,4-Tribromo-3-methylpentane: Similar bromination but with a different carbon backbone.
1,2,4-Tribromo-2,3-dimethylbutane: Similar bromination but with different methyl group positions.
Uniqueness
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is unique due to its specific arrangement of bromine atoms and methyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
92886-05-0 |
|---|---|
Molekularformel |
C7H11Br5 |
Molekulargewicht |
494.68 g/mol |
IUPAC-Name |
1,2,4-tribromo-2,3-bis(bromomethyl)-3-methylbutane |
InChI |
InChI=1S/C7H11Br5/c1-6(2-8,3-9)7(12,4-10)5-11/h2-5H2,1H3 |
InChI-Schlüssel |
SJDSTAIIHMQVBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)(CBr)C(CBr)(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


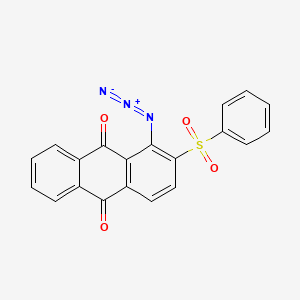
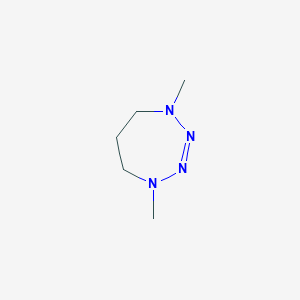
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
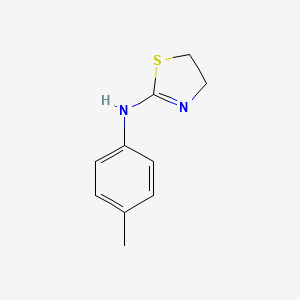

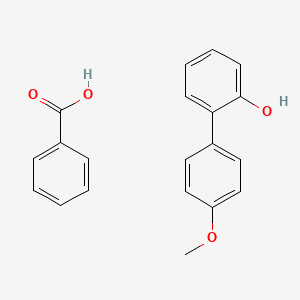
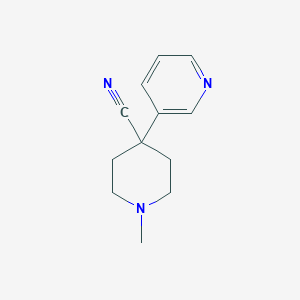

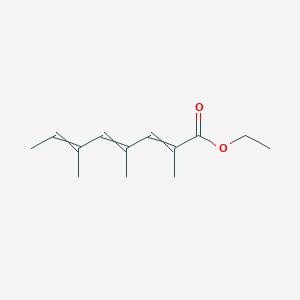
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
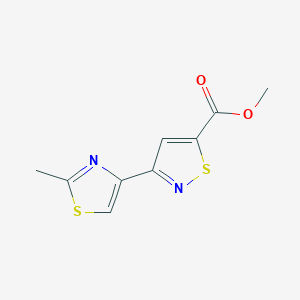
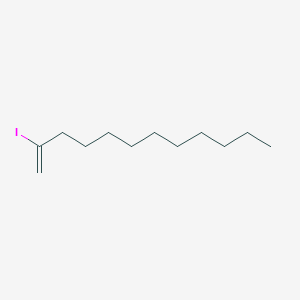
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
